Cas no 2680889-69-2 (benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate
- 2680889-69-2
- EN300-28301356
- benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate
-
- インチ: 1S/C18H19BrN2O2/c19-16-7-4-8-17-15(16)9-11-21(17)12-10-20-18(22)23-13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,20,22)
- InChIKey: PSBRDAPFYURDAF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1CCN2CCNC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 374.06299g/mol
- どういたいしつりょう: 374.06299g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 41.6Ų
benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301356-0.1g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 95.0% | 0.1g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-28301356-1.0g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 95.0% | 1.0g |
$1286.0 | 2025-03-19 | |
Enamine | EN300-28301356-2.5g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 95.0% | 2.5g |
$2520.0 | 2025-03-19 | |
Enamine | EN300-28301356-10g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 10g |
$5528.0 | 2023-09-07 | ||
Enamine | EN300-28301356-1g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 1g |
$1286.0 | 2023-09-07 | ||
Enamine | EN300-28301356-10.0g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 95.0% | 10.0g |
$5528.0 | 2025-03-19 | |
Enamine | EN300-28301356-0.5g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 95.0% | 0.5g |
$1234.0 | 2025-03-19 | |
Enamine | EN300-28301356-5g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 5g |
$3728.0 | 2023-09-07 | ||
Enamine | EN300-28301356-0.05g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 95.0% | 0.05g |
$1080.0 | 2025-03-19 | |
Enamine | EN300-28301356-5.0g |
benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |
2680889-69-2 | 95.0% | 5.0g |
$3728.0 | 2025-03-19 |
benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate 関連文献
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9. Back matter
benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamateに関する追加情報
Introduction to Benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate (CAS No. 2680889-69-2)
Benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate, a compound with the chemical formula C19H20BNO3, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its structural complexity and potential applications in drug development. The CAS number 2680889-69-2 uniquely identifies this substance, facilitating precise referencing in scientific literature and industrial applications.
The molecular structure of Benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate features a benzyl group attached to an N-substituted carbamate moiety, which is further linked to a 4-bromo-substituted 2,3-dihydro-1H-indole backbone. This arrangement imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, the pharmaceutical industry has seen a surge in interest for indole derivatives due to their diverse biological activities. The 4-bromo substituent on the indole ring enhances the molecule's reactivity, allowing for further functionalization and exploration of its pharmacological potential. This has led to extensive research into its derivatives as potential therapeutic agents.
One of the most compelling aspects of Benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymatic pathways. For instance, studies have shown that derivatives of this structure exhibit inhibitory effects on enzymes involved in cancer metabolism and inflammation.
The benzyl carbamate moiety is particularly noteworthy for its ability to modulate protein-protein interactions. This feature has been exploited in the design of molecules that can disrupt aberrant signaling pathways in diseases such as cancer and neurodegenerative disorders. The versatility of this scaffold allows chemists to fine-tune its properties by introducing additional functional groups or altering the substitution pattern on the indole ring.
Recent advancements in computational chemistry have further enhanced the understanding of how Benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate interacts with biological targets. Molecular docking studies have identified specific binding pockets on proteins where this compound can exert its effects. These insights have guided the development of more potent and selective analogs with improved pharmacokinetic profiles.
The synthesis of Benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the bromination of a precursor indole derivative followed by carbamate formation using benzoyl chloride and an amine source. Advances in green chemistry have led to the development of more sustainable synthetic routes, reducing waste and improving efficiency.
In clinical research, Benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate has been investigated for its potential therapeutic applications. Preclinical studies suggest that it may have anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as rheumatoid arthritis and chronic pain syndromes. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating neurological disorders.
The future prospects for Benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate are promising, with ongoing research exploring its role in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced efficacy and safety profiles. As our understanding of molecular interactions deepens, so too will our ability to harness the potential of this versatile compound.
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